Axitinib impurity 1

Description

Significance of Impurity Profiling in Pharmaceutical Development

Impurity profiling is the systematic process of identifying, characterizing, and quantifying impurities present in a pharmaceutical compound. biomedres.usglobalpharmatek.com This comprehensive analysis is a critical component of drug development and manufacturing for several reasons:

Patient Safety: The primary concern regarding impurities is their potential to cause adverse health effects. Some impurities can be toxic, mutagenic, or carcinogenic, posing serious risks to patients. biomedres.us Rigorous impurity profiling helps to identify and mitigate these risks. globalpharmatek.com

Efficacy and Stability: Impurities can affect the stability of a drug product, potentially leading to its degradation and a reduction in its therapeutic efficacy. Understanding the impurity profile helps in establishing appropriate storage conditions and shelf life for the drug. globalpharmatek.com

Regulatory Compliance: Global regulatory bodies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of impurities in pharmaceuticals. Comprehensive impurity profiling is a mandatory requirement for gaining drug approval. globalpharmatek.com

Process Optimization: By identifying the source and formation pathways of impurities, manufacturers can optimize their synthetic processes to minimize the generation of these unwanted substances. globalpharmatek.com

Classification of Pharmaceutical Impurities

Pharmaceutical impurities are broadly categorized based on their origin. veeprho.com This classification helps in developing strategies for their control and monitoring.

These impurities are generated during the manufacturing process of the API. They can include:

Starting Materials and Intermediates: Unreacted starting materials or intermediates that may persist in the final product.

By-products: Unintended compounds formed through side reactions during the synthesis. The manufacturing of Axitinib (B1684631) involves complex chemical reactions, such as Pd-catalyzed coupling, which can lead to the formation of various by-products. researchgate.net

Reagents, Ligands, and Catalysts: These substances are used to facilitate chemical reactions and may not be completely removed from the final API.

Degradation products result from the chemical breakdown of the drug substance over time due to exposure to factors like light, heat, humidity, or oxidation. Axitinib, for instance, is known to be susceptible to degradation under oxidative and photolytic conditions, leading to the formation of several degradation products. researchgate.netgoogle.com One such degradation product is the sulfoxide (B87167) derivative of Axitinib. google.com

These are organic or inorganic liquids and other substances used during the synthesis and purification processes that are not completely removed. Their presence is carefully controlled as they can have toxic effects.

Degradation Products

Regulatory Landscape and Harmonization Guidelines for Impurities

To ensure the quality and safety of pharmaceutical products globally, regulatory authorities have established comprehensive guidelines for the control of impurities.

The International Council for Harmonisation (ICH) has developed a set of guidelines that are widely adopted by regulatory agencies around the world. jpionline.org These guidelines provide a framework for the control of impurities in new drug substances and products. ich.org

ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides guidance on the reporting, identification, and qualification of impurities in new drug substances. jpionline.orgich.org It sets thresholds for impurities that trigger the need for identification and qualification. jpionline.org

ICH Q3B(R2): Impurities in New Drug Products: This guideline complements Q3A(R2) and focuses on impurities that are found in the final drug product, including degradation products. slideshare.neteuropa.eupmda.go.jp

ICH Q3C(R9): Guideline for Residual Solvents: This guideline classifies residual solvents based on their toxicity and provides permissible daily exposure limits. jpionline.orgich.org

ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: This guideline specifically addresses the assessment and control of mutagenic impurities, which pose a significant safety risk. jpionline.org

Pharmacopoeial Standards and Monographs (e.g., European Pharmacopoeia)

Pharmacopoeias, such as the European Pharmacopoeia (Ph. Eur.), play a crucial role in setting the quality standards for medicinal products. europa.eu They provide detailed monographs for individual APIs, which include specifications for purity and the permissible limits for known and unknown impurities. geneesmiddeleninformatiebank.nl While Axitinib is not yet described in the European Pharmacopoeia, manufacturers must still adhere to the general monographs on "Substances for pharmaceutical use" and the principles outlined in ICH guidelines for impurity control. europa.eugeneesmiddeleninformatiebank.nl These guidelines, including ICH Q3A(R2) for impurities in new drug substances, provide a framework for identifying, qualifying, and setting acceptance criteria for impurities. europa.eufda.gov The European Medicines Agency (EMA) provides scientific guidelines to assist developers in preparing marketing authorization applications that comply with these standards. europa.eu

The control of impurities is a critical aspect of ensuring the quality and safety of pharmaceutical products. For substances not yet official in a pharmacopoeia, manufacturers often establish their own comprehensive "enterprise standards" that align with or exceed the requirements of major pharmacopoeias like the USP, EP, and JP. qingmupharm.com These standards will detail tests for appearance, identification, assay, and, crucially, limits for various types of impurities. geneesmiddeleninformatiebank.nl

Contextualization of Axitinib as a Tyrosine Kinase Inhibitor in Pharmaceutical Manufacturing

Axitinib is a potent and selective second-generation tyrosine kinase inhibitor. pharmaffiliates.com It is primarily indicated for the treatment of advanced renal cell carcinoma. The manufacturing of Axitinib is a complex multi-step chemical synthesis. geneesmiddeleninformatiebank.nl Given its therapeutic importance, ensuring the purity and quality of the Axitinib API is paramount. The control of impurities, including "Axitinib impurity 1," is a critical focus throughout the development and manufacturing process to guarantee the safety and consistency of the final drug product. acs.org

This compound: A Detailed Profile

"this compound" is recognized as a process-related impurity of Axitinib. ijpronline.com Process-related impurities are substances that are formed during the manufacturing process and may persist in the final API if not adequately controlled.

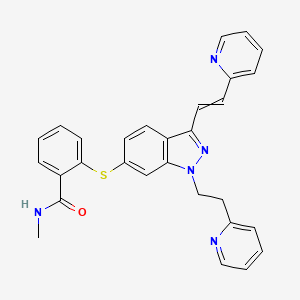

Chemical Identity and Properties

Below is a table summarizing the key chemical identifiers for this compound.

| Identifier | Value |

| Chemical Name | (E)-N-methyl-2-((1-nitroso-3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide chemicea.com |

| Synonyms | N-Nitroso this compound chemicea.com |

| CAS Number | 885126-40-9 veeprho.com |

| Molecular Formula | C22H18N4OS veeprho.com |

| Molecular Weight | 386.48 g/mol veeprho.com |

Analytical Methodologies for Detection and Quantification

The detection and quantification of impurities like this compound are crucial for quality control in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique employed for this purpose.

A study outlines a reverse-phase HPLC (RP-HPLC) method for the separation and estimation of Axitinib and its process-related impurities, including Impurity 1. ijpronline.com The method utilizes a C8 column with a gradient elution of orthophosphoric acid and methanol (B129727) as the mobile phase, with detection at 235nm using a photodiode array (PDA) detector. ijpronline.com This method demonstrated linearity and sensitivity for quantifying the impurity at low concentrations. ijpronline.com

Another developed HPLC method used a phenyl column with a mobile phase of hexane (B92381) sulfonic acid and acetonitrile (B52724). jpionline.org Such methods are validated according to ICH guidelines to ensure they are accurate, precise, specific, and robust for their intended purpose. jpionline.org

Control Strategies in Axitinib Manufacturing

The control of impurities is a fundamental aspect of the Axitinib manufacturing process. This involves a multi-faceted approach:

Process Optimization: The synthesis of Axitinib involves critical steps like Pd-catalyzed coupling reactions. acs.org Optimization of these reaction conditions is essential to minimize the formation of impurities. acs.org

Raw Material Control: Ensuring the quality of starting materials and reagents is a crucial first step in preventing the introduction of impurities.

Purification Techniques: Efficient isolation and purification of the crude Axitinib are vital to purge impurities formed during the synthesis. acs.org

Specification Setting: Establishing stringent specifications for the final API, including limits for specific impurities like this compound, is a key quality control measure. geneesmiddeleninformatiebank.nl A patent for an improved Axitinib preparation process claims to produce Axitinib with process-related impurities collectively below 0.3%. google.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-[3-(2-pyridin-2-ylethenyl)-1-(2-pyridin-2-ylethyl)indazol-6-yl]sulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25N5OS/c1-30-29(35)25-10-2-3-11-28(25)36-23-13-14-24-26(15-12-21-8-4-6-17-31-21)33-34(27(24)20-23)19-16-22-9-5-7-18-32-22/h2-15,17-18,20H,16,19H2,1H3,(H,30,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJYRGAWBXMDSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3CCC4=CC=CC=N4)C=CC5=CC=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Pathways for the Formation of Axitinib Impurity 1 and Degradation Products

Process-Related Formation during Axitinib (B1684631) Synthesis

The manufacturing process of Axitinib is a complex multi-step synthesis that can inadvertently generate impurities. These byproducts can arise from various sources, including side reactions, incomplete conversions, and residual catalysts.

Role of Palladium-Catalyzed Coupling Reactions (Migita and Heck) in Impurity Generation

The synthesis of Axitinib heavily relies on palladium-catalyzed cross-coupling reactions, specifically the Migita and Heck reactions, to construct the core molecular framework. researchgate.netnewdrugapprovals.orggoogle.comresearchgate.net While pivotal, these reactions are also a primary source of process-related impurities. researchgate.netnewdrugapprovals.org Optimization of these steps is crucial to minimize the formation of unwanted byproducts. newdrugapprovals.orggoogle.com

The Heck reaction, in particular, has been identified as a critical step where impurity generation can be significant. researchgate.netgoogle.com The efficiency of this reaction and the subsequent isolation of crude Axitinib are key to controlling the impurity profile of the final product. researchgate.netnewdrugapprovals.orggoogle.com

Side Reactions and Incomplete Conversions of Intermediates

Incomplete reactions and the occurrence of side reactions are significant contributors to the impurity profile of Axitinib. google.com For instance, the condensation reaction of 6-iodo-1H-indazole with 2-mercapto-N-methylbenzamide, a key step in some synthetic routes, has been noted to be incomplete, with a portion of the 6-iodo indazole remaining unreacted and leading to the formation of process-related impurities. google.com The use of palladium catalysts in this condensation step can also contribute to the formation of side products. google.com

The presence of unreacted intermediates and byproducts from unintended chemical reactions necessitates robust purification methods to ensure the final API meets stringent purity requirements.

Specific Impurities from Catalyst Residuals (e.g., Xantphos impurities from palladium catalysis)

Residual catalysts and their associated ligands are another source of impurities. In the context of palladium-catalyzed reactions in Axitinib synthesis, the use of ligands such as Xantphos can lead to the formation of specific impurities. google.com A proposed mechanism involves the exchange of aryl groups on the Xantphos ligand, resulting in the generation of observed side products. google.com This issue is often linked to the incomplete nature of the reaction. google.com The removal of residual palladium is a significant challenge in the manufacturing process, often requiring dedicated purification steps. acs.org

Degradation Pathways Leading to Axitinib Impurity 1 and Other Degradants

Axitinib is susceptible to degradation under various stress conditions, including oxidation. daicelpharmastandards.com Forced degradation studies are essential to identify potential degradation products and understand the degradation pathways.

Oxidative Degradation Mechanisms

Oxidative conditions can lead to the modification of Axitinib's chemical structure, resulting in the formation of degradation products. Studies have shown that Axitinib is sensitive to oxidative stress, such as exposure to hydrogen peroxide. scholarsresearchlibrary.com

One of the proposed mechanisms for the degradation of molecules containing thiol groups involves the formation of thiyl radicals. These highly reactive species can then undergo coupling reactions. While direct evidence for thiyl radical-mediated coupling leading specifically to this compound is not extensively detailed in the provided search results, the general principle of thiyl radical involvement in the formation of thioether bonds is a known chemical phenomenon. amazonaws.commit.edu This pathway could potentially contribute to the formation of dimeric impurities.

Formation of Sulfoxide (B87167) and Sulfone Derivatives

The chemical structure of Axitinib contains a sulfide (B99878) moiety, which is susceptible to oxidation. This oxidation process can lead to the formation of sulfoxide and, subsequently, sulfone derivatives. researchgate.net These reactions represent a significant pathway for the degradation of Axitinib and the formation of related impurities. researchgate.net

Forced degradation studies have confirmed that under oxidative stress, such as exposure to hydrogen peroxide, Axitinib undergoes oxidation to form these derivatives. researchgate.netscholarsresearchlibrary.com The sulfoxide is an intermediate in the oxidation of the sulfide to the sulfone. The reaction involves the addition of one oxygen atom to the sulfur atom to form the sulfoxide, and a second oxygen atom to form the sulfone.

The following table summarizes the key degradation products formed through oxidation:

| Degradation Product | Formation Pathway | Reference |

| Axitinib Sulfoxide | Oxidation of the sulfide moiety | researchgate.net |

| Axitinib Sulfone | Further oxidation of the sulfoxide | researchgate.netallmpus.com |

Photolytic Degradation Mechanisms

Exposure to light can induce the degradation of Axitinib, leading to the formation of photolytic degradation products. Forced degradation studies have demonstrated that Axitinib is unstable under photolytic conditions, resulting in the generation of several degradation products. researchgate.netscholarsresearchlibrary.comijpsr.com

When subjected to sunlight for an extended period, a noticeable degradation of Axitinib is observed. scholarsresearchlibrary.com The specific impurities formed during photolytic degradation are a result of complex photochemical reactions. One study identified four degradation products under photolytic and oxidative stress, with three of them being novel. researchgate.net

Acidic Degradation Mechanisms

Axitinib has been shown to be highly sensitive to acidic conditions, leading to significant degradation. researchgate.netscholarsresearchlibrary.com When subjected to acidic stress, such as treatment with hydrochloric acid, Axitinib degrades to form specific degradation products. The rate and extent of degradation are dependent on the acid concentration and temperature. researchgate.net

Studies have shown that under acidic hydrolysis, significant degradation occurs. europa.eu The degradation pathway in acidic media involves the hydrolysis of susceptible functional groups within the Axitinib molecule.

Alkaline Degradation Mechanisms

Similar to acidic conditions, Axitinib is also unstable in alkaline environments. researchgate.netscholarsresearchlibrary.com Treatment with a base, such as sodium hydroxide, results in the degradation of the drug substance. The degradation under alkaline conditions is also a hydrolytic process, targeting specific chemical bonds within the molecule that are labile to base-catalyzed hydrolysis.

Forced degradation studies have consistently shown that Axitinib degrades significantly under alkaline stress, leading to the formation of multiple degradation products. jpionline.org

Hydrolytic Degradation Mechanisms

Hydrolytic degradation refers to the breakdown of a substance by reaction with water. In the case of Axitinib, it is susceptible to hydrolysis, particularly under acidic and alkaline conditions. smolecule.com However, under neutral hydrolytic conditions (refluxing in water), the degradation is less pronounced compared to acidic or basic environments. scholarsresearchlibrary.com

Prolonged exposure to moisture during storage can also lead to the hydrolysis of Axitinib, resulting in the formation of degradation products.

Role of Excipients and Residual Nitrites in N-Nitroso Impurity Formation

The formation of N-nitroso impurities is a significant concern in the pharmaceutical industry. These impurities can arise from the reaction of secondary or tertiary amines with nitrosating agents, such as nitrite (B80452) impurities. fda.gov While Axitinib itself contains secondary amine functionalities, the primary risk for N-nitroso impurity formation often stems from the interaction between the drug substance and reactive impurities present in excipients. fda.govipec-federation.org

Excipients, which are inactive ingredients in a drug formulation, can contain trace amounts of nitrites. ipec-federation.orgipec-europe.orgnih.gov These nitrites can react with the amine functional groups in Axitinib, particularly under acidic conditions, to form N-nitroso impurities. fda.govmeggle-pharma.com The risk of this reaction is influenced by the manufacturing process, the specific excipients used, and the storage conditions of the drug product. ipec-europe.orgnih.gov

The following table outlines the key factors in N-nitroso impurity formation:

| Factor | Role | Reference |

| Secondary/Tertiary Amines in API | Can react with nitrosating agents | fda.gov |

| Nitrite Impurities in Excipients | Act as nitrosating agents | ipec-federation.orgnih.gov |

| Acidic Conditions | Can catalyze the nitrosation reaction | fda.gov |

Stability Profile of this compound under Stress Conditions

Forced degradation studies on Axitinib have been conducted under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. researchgate.netscholarsresearchlibrary.com These studies help to establish the degradation pathways and the stability-indicating nature of analytical methods. The results consistently show that Axitinib is susceptible to degradation under acidic, alkaline, and oxidative conditions. researchgate.netscholarsresearchlibrary.com

The following table summarizes the degradation of Axitinib under different stress conditions, which is indicative of the potential for impurity formation:

| Stress Condition | Observation | Reference |

| Acidic Degradation | Significant degradation | researchgate.netscholarsresearchlibrary.comjpionline.org |

| Alkaline Degradation | Significant degradation | researchgate.netscholarsresearchlibrary.comjpionline.org |

| Oxidative Degradation | Degradation observed, formation of sulfoxide and sulfone | researchgate.netscholarsresearchlibrary.com |

| Photolytic Degradation | Unstable, forms degradation products | researchgate.netscholarsresearchlibrary.comijpsr.com |

| Thermal Degradation | Generally more stable compared to other stress conditions | scholarsresearchlibrary.com |

| Neutral Hydrolysis | Less degradation compared to acidic/alkaline hydrolysis | scholarsresearchlibrary.com |

Accelerated Stability Studies

Accelerated stability studies are designed to predict the long-term stability of a drug substance by subjecting it to elevated stress conditions, such as high temperature and humidity. who.int These studies help in identifying potential degradation pathways and the rate of impurity formation over a shorter duration.

Research on Axitinib under accelerated conditions, such as storage at 40°C with 75% relative humidity (RH), has been conducted to evaluate its stability. google.com Findings from these studies indicate that under certain conditions, Axitinib can be susceptible to degradation, leading to the formation of various impurities. One notable impurity that has been observed is a dimer impurity. google.comresearchgate.net Pharmaceutical compositions of Axitinib have been developed that aim to be substantially free of a "2 + 2 dimer impurity" when stored at 40°C / 75% RH for at least two months. google.com Other studies focusing on the separation of Axitinib and its process-related impurities, including Impurity 1, Impurity 2, and Impurity 3, reported no significant degradation during their stability evaluations. ijpronline.com

The table below summarizes typical conditions and findings from accelerated stability testing relevant to Axitinib impurity formation.

Table 1: Summary of Accelerated Stability Study Findings for Axitinib

| Study Parameter | Conditions | Key Findings Related to Impurities | Source(s) |

|---|---|---|---|

| Storage Condition | 40°C / 75% Relative Humidity | Potential for formation of a "2 + 2 dimer impurity". google.com Compositions can be formulated to limit total impurities to not more than 0.5% w/w. google.com | google.com |

| Duration | At least 2 to 3 months | Stable formulations aim to retain at least 95% w/w of Axitinib in its initial crystalline form. google.com | google.com |

| Analysis | HPLC | Method developed for separation of Axitinib and three process-related impurities (Impurity 1, 2, and 3). ijpronline.com | ijpronline.com |

| Observation | N/A | In one study, no significant degradation was observed for Impurity 1, 2, and 3 under the tested stability conditions. ijpronline.com | ijpronline.com |

Forced Degradation Studies

Forced degradation, or stress testing, is a process where a drug substance is subjected to harsh conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress, to intentionally induce degradation. irjweb.com These studies are crucial for elucidating the degradation pathways and for developing stability-indicating analytical methods capable of separating the drug from its degradation products. irjweb.com

Forced degradation studies on Axitinib have revealed its susceptibility to various stress factors. The drug has been found to be particularly unstable under oxidative and photolytic conditions, which led to the generation of four distinct degradation products. researchgate.net Among these products, a dimer impurity was identified and characterized. researchgate.net Conversely, the studies indicated that Axitinib is relatively stable under neutral conditions. researchgate.net

The degradation behavior under different stress conditions is detailed below:

Acid and Alkaline Hydrolysis: Axitinib shows instability in both acidic (e.g., 1N HCl at 60°C) and alkaline (e.g., 1N NaOH at 60°C) conditions, leading to significant degradation. researchgate.netijpsr.com

Oxidative Degradation: Exposure to oxidative agents like hydrogen peroxide results in the formation of degradation products, including a sulfoxide impurity. researchgate.net The molecule's structure contains a sulfide linkage, which is a common site for oxidation.

Photolytic Degradation: When exposed to light in a photostability chamber, Axitinib undergoes degradation, forming photolytic degradation products. researchgate.net Studies have identified the formation of a dimer impurity under these conditions. researchgate.net

Thermal Degradation: Subjecting Axitinib to high temperatures (e.g., 105°C) can also induce the formation of impurities. ijpsr.com

The table below provides a summary of the conditions used in forced degradation studies of Axitinib and the observed outcomes.

Table 2: Summary of Forced Degradation Study Conditions and Results for Axitinib

| Stress Condition | Reagent/Method | Observed Degradation Products | Source(s) |

|---|---|---|---|

| Acid Hydrolysis | 1N HCl, heated at 60°C for 1 hour | Significant degradation observed | researchgate.netijpsr.com |

| Alkaline Hydrolysis | 1N NaOH, heated at 60°C for 1 hour | Significant degradation observed | researchgate.netijpsr.com |

| Oxidative | Hydrogen Peroxide (H₂O₂) | Formation of sulfoxide, sulfone, and dimer impurities | researchgate.net |

| Photolytic | Exposure in a photostability chamber | Formation of isomeric and dimer impurities | researchgate.net |

| Thermal | Dry heat at 105°C for 3-6 hours | Degradation observed | ijpsr.com |

| Neutral Hydrolysis | Water, heated at 60°C for 1 hour | Relatively stable | researchgate.netijpsr.com |

Advanced Analytical Methodologies for the Detection and Quantification of Axitinib Impurity 1

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development and validation of a reliable HPLC method are paramount for the accurate analysis of Axitinib (B1684631) impurity 1. This involves a systematic optimization of various chromatographic parameters to achieve adequate separation and sensitivity.

Stationary Phase Selection

The choice of stationary phase is a critical first step in developing an effective HPLC separation. For the analysis of Axitinib and its impurities, reversed-phase columns are predominantly utilized.

Several studies have demonstrated successful separation using C18 columns. For instance, an Altima C18 column (150 x 4.6 mm, 5 µm) and a Symmetry ODS C18 column (4.6 x 250mm, 5μm) have been effectively used. scholarsresearchlibrary.comirjweb.com Other C18 columns like the Hyperclone 5µ BDS C18 130A (150x4.6 mm, 5 µ) and Kromosil C18 (150 mm × 4.6 mm × 5 µm) have also been reported for the analysis of Axitinib. ijpsr.comscielo.br In some methods, other stationary phases have been explored. For example, a Nucleosil CN column (250 × 4.6 mm, 5 μm) and an X-bridge phenyl column (150 x 4.6 mm, 3.5 μ) have been tested to optimize separation. jpionline.orgeurekaselect.com The selection between C18 and C8 columns often depends on the specific impurity profile and the desired retention characteristics. jpionline.org

Table 1: Examples of Stationary Phases Used in Axitinib Analysis

| Stationary Phase | Dimensions | Particle Size | Reference |

|---|---|---|---|

| Altima C18 | 150 x 4.6 mm | 5 µm | scholarsresearchlibrary.com |

| Symmetry ODS C18 | 4.6 x 250 mm | 5 µm | irjweb.com |

| X-bridge Phenyl | 150 x 4.6 mm | 3.5 µ | jpionline.org |

| Hyperclone 5µ BDS C18 130A | 150x4.6 mm | 5 µ | ijpsr.com |

| Kromosil C18 | 150 mm × 4.6 mm | 5 µm | scielo.br |

| Nucleosil CN | 250 × 4.6 mm | 5 μm | eurekaselect.com |

Mobile Phase Optimization

The composition of the mobile phase plays a pivotal role in achieving the desired resolution and peak shape. A combination of an aqueous buffer and an organic solvent is typically employed.

Various mobile phase compositions have been investigated. One common approach involves a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer. For example, a mobile phase of acetonitrile and 0.01M potassium dihydrogen phosphate (KH2PO4) in a 60:40 v/v ratio has been used. scholarsresearchlibrary.com Another method utilizes a buffer prepared by dissolving 1.2 g of hexane (B92381) sulfonic acid in water, with the pH adjusted to 2.5 using orthophosphoric acid, mixed with acetonitrile. jpionline.org The use of 0.1% orthophosphoric acid with acetonitrile is another reported mobile phase. scholarsresearchlibrary.comijpbr.in Additionally, a mixture of acetonitrile and 0.1% triethylamine (B128534) (TEA) with the pH adjusted to 2.5 using orthophosphoric acid has been found effective. ijpsr.comjparonline.com Some methods also employ a combination of acetonitrile and methanol (B129727). irjweb.com The optimization process often involves adjusting the ratio of the organic and aqueous phases and the pH of the buffer to achieve optimal separation. scholarsresearchlibrary.comjpionline.org

Table 2: Examples of Mobile Phase Compositions for Axitinib Impurity Analysis

| Organic Solvent | Aqueous Phase | Ratio (v/v) | Reference |

|---|---|---|---|

| Acetonitrile | 0.01M KH2PO4 | 60:40 | scholarsresearchlibrary.com |

| Acetonitrile | Hexane sulfonic acid buffer (pH 2.5) | Gradient | jpionline.org |

| Acetonitrile | 0.1% Orthophosphoric Acid | 55:45 | ijpbr.in |

| Acetonitrile | 0.1% Triethylamine (pH 2.5) | 45:55 | ijpsr.com |

| Acetonitrile | Methanol | 80:20 | irjweb.com |

Detection Wavelength Selection

The selection of an appropriate detection wavelength is crucial for achieving high sensitivity for both the API and its impurities. A photodiode array (PDA) detector is often used to monitor the elution, allowing for the selection of the most suitable wavelength.

Based on the UV spectra of Axitinib, which shows maximum absorption at multiple wavelengths, different detection wavelengths have been employed. scholarsresearchlibrary.com Wavelengths such as 219 nm, 220 nm, 225 nm, 272 nm, 320 nm, 330 nm, and 338 nm have been reported in various studies. scholarsresearchlibrary.comijpsr.comscielo.brjpionline.orgeurekaselect.comgoogle.comresearchgate.net The choice of wavelength is often a compromise to ensure adequate sensitivity for both Axitinib and its impurities. For instance, 220 nm was selected in one study because both Axitinib and its impurities showed significant UV absorption at this wavelength, even if it wasn't the maximum absorption for all compounds. google.com

Chromatographic Parameters Optimization

Fine-tuning chromatographic parameters such as flow rate, column temperature, and elution mode (isocratic or gradient) is essential for method optimization.

The flow rate is typically set around 1.0 mL/min or 1.2 mL/min. scholarsresearchlibrary.comijpsr.com Column temperature is often maintained at 30°C or 40°C to ensure reproducibility of retention times. scholarsresearchlibrary.comjparonline.com Both isocratic and gradient elution methods have been successfully developed. scholarsresearchlibrary.com Isocratic methods, with a constant mobile phase composition, are simpler and more robust. scholarsresearchlibrary.com Gradient elution, where the mobile phase composition is changed during the run, is often necessary to resolve complex mixtures of impurities with different polarities. jpionline.org For example, a gradient elution might start with a lower percentage of the organic solvent and gradually increase it to elute more retained compounds.

Table 3: Optimized Chromatographic Parameters

| Parameter | Typical Value | Reference |

|---|---|---|

| Flow Rate | 1.0 - 1.2 mL/min | scholarsresearchlibrary.comijpsr.com |

| Column Temperature | 30 - 40 °C | scholarsresearchlibrary.comjparonline.com |

| Elution Mode | Isocratic / Gradient | scholarsresearchlibrary.comjpionline.org |

| Injection Volume | 10 µL | ijpsr.com |

Stability-Indicating Method Development

A stability-indicating method is one that can accurately measure the drug substance in the presence of its degradation products, impurities, and excipients. To develop such a method, forced degradation studies are conducted.

These studies involve subjecting the drug substance to various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress. scholarsresearchlibrary.com For example, degradation can be induced by treating the sample with 1N HCl (acidic), 1N NaOH (alkaline), or hydrogen peroxide (oxidative). Thermal stress is applied by heating the sample, for instance, at 105°C for 6 hours. The goal is to generate potential degradation products and ensure that the analytical method can separate them from the main Axitinib peak and from each other. scholarsresearchlibrary.comeurekaselect.com The method is considered stability-indicating if all degradation product peaks are well-resolved from the Axitinib peak, demonstrating the method's specificity. scholarsresearchlibrary.comresearchgate.net

Method Validation Parameters per ICH Q2(R1) Guidelines

Once the HPLC method is developed, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose. scholarsresearchlibrary.comeuropa.eu The validation process includes the assessment of several key parameters.

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. scholarsresearchlibrary.comresearchgate.net This is demonstrated through forced degradation studies. scholarsresearchlibrary.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. irjweb.com This is typically evaluated over a range of concentrations, and the correlation coefficient (r²) should be close to 0.999. scholarsresearchlibrary.comirjweb.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure drug is added to a sample, and the recovery percentage is calculated. scholarsresearchlibrary.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) for a series of measurements and includes repeatability (intra-day precision) and intermediate precision (inter-day precision). scholarsresearchlibrary.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scholarsresearchlibrary.comjparonline.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. scholarsresearchlibrary.com

Specificity and Resolution

Specificity is a critical attribute of any analytical method, ensuring that the signal measured is unequivocally from the analyte of interest, without interference from other components such as the active pharmaceutical ingredient (API), other impurities, degradation products, or matrix components. irjweb.comjpionline.org In the context of Axitinib Impurity 1, chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are optimized to achieve adequate separation from the main Axitinib peak and other related substances. ijpronline.com

A key metric for assessing the separation between two peaks in a chromatogram is resolution (Rs). A resolution value of greater than 1.5 indicates baseline separation, which is generally considered acceptable for robust quantification. For the analysis of Axitinib and its impurities, methods are developed to ensure the resolution between the Axitinib peak and the peak corresponding to Impurity 1 is well above this threshold. ijpsr.com For instance, a developed HPLC method demonstrated the ability to separate Axitinib from its three process-related impurities, including Impurity 1. ijpronline.com The specificity of the method is further confirmed by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples. pharmacreations.com

Linearity and Calibration Range

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a specified range. researchgate.net For the quantification of this compound, a linear relationship is established by preparing a series of standard solutions at different concentrations and plotting the detector response against the concentration.

A study developing a method for Axitinib and its process-related impurities established linearity over a concentration range of 0.25-1.5 µg/mL for the impurities. ijpronline.com Another study focusing on Axitinib reported a linearity range of 5-25 µg/mL for the active ingredient. iajps.com While specific data for a nitroso variant of an impurity was cited with a range of 0.025–2.0 µg/mL, it is important to note that linearity ranges are specific to the impurity and the analytical method. For instance, a bioanalytical method for Axitinib in rabbit plasma was linear over the range of 0.002-0.2 µg/mL. scielo.br The correlation coefficient (r²) is a statistical measure of how well the calibration curve fits the linear regression model, with a value of 0.999 or greater being desirable. irjweb.com

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. iajps.com These parameters are crucial for ensuring that even trace amounts of impurities like this compound can be accurately monitored. The LOD is the lowest concentration that gives a detectable signal (typically with a signal-to-noise ratio of 3:1), while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy (typically with a signal-to-noise ratio of 10:1). jparonline.com

For a nitroso variant of an impurity, an LOD of 0.008 µg/mL has been reported. iajps.com It is important to understand that these values are specific to the analytical method and the impurity being tested. For Axitinib itself, various studies have reported different LOD and LOQ values depending on the method, such as an LOD of 1.1 µg/mL and an LOQ of 3.2 µg/mL in one study, and an LOD of 0.62 µg/mL and an LOQ of 1.88 µg/mL in another. irjweb.comscholarsresearchlibrary.com

Precision (Intraday and Interday Variability)

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. up.ac.za It is typically assessed at two levels: intraday precision (repeatability) and interday precision (intermediate precision). Intraday precision evaluates the variability of results within the same day and under the same operating conditions, while interday precision assesses the variability across different days. scholarsresearchlibrary.comup.ac.za

The precision is expressed as the relative standard deviation (%RSD) of a series of measurements. For pharmaceutical analysis, a %RSD of less than 2% is generally considered acceptable. scholarsresearchlibrary.com Studies on Axitinib have demonstrated excellent precision, with %RSD values for intraday and interday precision being well within this limit. For example, one study reported intraday and interday precision for Axitinib with %RSD values of 0.55% and 0.45%, respectively. scholarsresearchlibrary.com Another study showed intraday and interday %RSD for Axitinib to be 0.0326 and 0.0415, respectively. iajps.com

Accuracy and Recovery Studies

Accuracy is the measure of the closeness of the experimental value to the true or accepted value. researchgate.net In the context of impurity quantification, accuracy is often determined through recovery studies. iajps.com This involves spiking a blank matrix with a known amount of the impurity standard at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and analyzing the samples. researchgate.net The percentage recovery is then calculated, which should ideally be within the range of 98-102% for impurities.

Robustness and Solution Stability

Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. up.ac.za Typical variations include changes in the mobile phase composition, flow rate, column temperature, and pH of the buffer. scholarsresearchlibrary.comup.ac.za The stability of the analyte in the prepared solution is also a critical aspect of robustness, ensuring that the concentration does not change over time before analysis.

A study on Axitinib and its process-related impurities determined the robustness of the analytical method. ijpronline.com Another study on Axitinib found that the method was robust when deliberate changes were made to parameters like flow rate and mobile phase composition. irjweb.com Solution stability is assessed by analyzing the prepared solutions at different time intervals and storage conditions and comparing the results with those of freshly prepared solutions.

Relative Response Factors (RRF) Calculation

In many cases, a certified reference standard for every impurity may not be available. In such situations, the Relative Response Factor (RRF) is used to calculate the concentration of an impurity relative to the API. pharmaguideline.com The RRF is the ratio of the response factor (peak area divided by concentration) of the impurity to that of the API. pharmaguideline.com

The calculation of RRF is a crucial step in the accurate quantification of impurities when using the API as the reference standard. sepscience.com A study on Axitinib and its three process-related impurities calculated the RRF for all three impurities using the slope method from the linearity plots. ijpronline.com This allows for the accurate determination of the impurity content without the need for an individual impurity standard. pharmaguideline.com It is important to note that RRFs are method-specific and should be determined for each analytical procedure. pharmaguideline.com

Implementation of Quality by Design (QbD) in Analytical Method Development

Quality by Design (QbD) represents a systematic and scientific approach to the development of analytical methods, moving away from traditional trial-and-error processes. researchgate.net The fundamental goal of applying QbD principles to analytical methods, often termed Analytical QbD (AQbD), is to build quality, robustness, and reliability into the method from the outset. researchgate.netamericanpharmaceuticalreview.com This approach begins with predefined objectives and emphasizes understanding the product and process through a foundation of sound science and quality risk management. researchgate.netamericanpharmaceuticalreview.com The outcome of an AQbD process is a well-understood, robust analytical method that consistently meets its intended performance criteria throughout its lifecycle. americanpharmaceuticalreview.com

The implementation of AQbD involves several key steps. It starts with defining the Analytical Target Profile (ATP), which outlines the goals and performance requirements of the method. brjac.com.br This is followed by a risk assessment to identify critical method parameters and variables that could impact performance. brjac.com.br Design of Experiments (DoE) is then employed to systematically study these variables and their interactions, leading to a comprehensive understanding of the method's capabilities. brjac.com.br This knowledge is used to establish a Method Operable Design Region (MODR), which is a multidimensional space of experimental conditions within which the method is proven to perform reliably. americanpharmaceuticalreview.com

For Axitinib and its impurities, including this compound, several studies have utilized the QbD approach to develop and validate stability-indicating High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) methods. ijpronline.comresearchgate.netijpsr.com For instance, an HPTLC method for Axitinib analysis was optimized using a three-level full factorial design, with mobile phase composition and chamber saturation time identified as critical independent variables. researchgate.net Similarly, RP-HPLC methods have been developed using QbD to ensure the effective separation of Axitinib from its process-related and degradation impurities. ijpronline.comijpsr.com These methods are validated according to International Council for Harmonisation (ICH) guidelines to confirm parameters such as linearity, accuracy, precision, and robustness. researchgate.netjpionline.org

Table 1: Example of QbD Parameters in RP-HPLC Method Development for Axitinib and Impurities

| Parameter Category | Parameter | Example Condition/Range | Purpose/Goal | Citation |

|---|---|---|---|---|

| Chromatographic Column | Type | Discovery C8 (250mm x 4.6mm, 5µm) | Achieve efficient separation of Axitinib and impurities. | ijpronline.com |

| Temperature | 30 °C | Ensure consistent retention times and peak shapes. | researchgate.net | |

| Mobile Phase | Composition A | 0.1% Orthophosphoric acid in water | Control pH and improve peak symmetry. | ijpronline.com |

| Composition B | Methanol or Acetonitrile | Elute analytes from the column. | ijpronline.comjpionline.org | |

| Elution Mode | Gradient Elution | Optimize separation of multiple components with different polarities. | ijpronline.com | |

| Flow Rate | Rate | 1.0 mL/min | Maintain optimal separation efficiency and reasonable run time. | ijpronline.com |

| Detection | Wavelength | 235 nm or 330 nm | Maximize sensitivity for Axitinib and its impurities. | ijpronline.com |

| Validation Parameters | Linearity Range (Impurities) | 0.25-1.5 µg/ml | Ensure a direct proportional relationship between concentration and response. | ijpronline.com |

Preparative Chromatography for Impurity Enrichment and Isolation

Preparative chromatography is a crucial technique used to isolate and purify specific compounds from a mixture in sufficient quantities for further analysis, such as structural elucidation. rssl.com Unlike analytical chromatography, which aims to identify and quantify substances, the primary goal of preparative chromatography is to collect the compound of interest. rssl.com This technique is essential when dealing with unknown impurities, like those found during drug stability studies or in manufacturing batches, as their identification is often a regulatory requirement. rssl.com

The process typically begins with the development of a robust analytical-scale separation method. This method is then scaled up for preparative-level work. A key strategy in preparative chromatography is to intentionally overload the column with the sample mixture. rssl.com This maximizes the amount of material processed in each run, though it can lead to broader peaks. The challenge lies in finding the optimal balance between column loading and maintaining adequate resolution to separate the target impurity from the main component and other impurities. rssl.com Strategies such as using large volume injections and focused gradients can improve resolution and increase column loading, making the isolation process more efficient. waters.com

For Axitinib, forced degradation studies have shown that the drug can degrade under various stress conditions, leading to the formation of impurities. researchgate.net Preparative reversed-phase HPLC has been successfully used to isolate these degradation products. researchgate.net Once an impurity, such as this compound, is isolated and enriched, its structure can be definitively confirmed using advanced spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.netresearchgate.net Freeze-drying is often a preferred final step to gently remove solvents, especially for compounds that may be unstable at higher temperatures. rssl.com

Table 2: Strategic Steps for Impurity Isolation via Preparative Chromatography

| Step | Objective | Key Considerations | Techniques Used | Citation |

|---|---|---|---|---|

| 1. Analytical Method Development | Achieve baseline separation of the target impurity from the Active Pharmaceutical Ingredient (API) and other components. | Column chemistry, mobile phase selection, gradient optimization. | Analytical HPLC/UHPLC with PDA or MS detector. | rssl.com |

| 2. Method Scale-Up | Transfer the analytical method to a larger column, increasing the sample load capacity. | Maintain resolution while increasing column diameter and flow rate proportionally. | Preparative HPLC systems with larger columns. | rssl.com |

| 3. Column Overloading & Optimization | Maximize the quantity of impurity isolated per run. | Balance sample concentration and injection volume to prevent complete loss of resolution. | Focused gradients, large volume injections. | waters.com |

| 4. Fraction Collection | Collect the eluent containing the purified impurity. | Use of fraction collectors triggered by time, UV signal, or mass detection (mass-directed purification). | Automated fraction collectors. | waters.com |

| 5. Post-Isolation Treatment | Remove chromatography solvents and concentrate the impurity. | Gentle solvent removal to prevent degradation of the isolated compound. | Freeze-drying (lyophilization), rotary evaporation. | rssl.com |

| 6. Structural Elucidation | Determine the chemical structure of the isolated impurity. | Obtain high-purity sample for definitive characterization. | NMR, high-resolution MS/MS, FT-IR. | researchgate.netresearchgate.net |

Control Strategies and Mitigation of Axitinib Impurity 1 in Pharmaceutical Manufacturing

Process Optimization to Minimize Impurity Formation

A key strategy for controlling impurities is to minimize their formation during the synthesis itself. google.com For Axitinib (B1684631), this involves careful optimization of the pivotal chemical reactions, particularly the palladium-catalyzed Heck reaction, which is a crucial step in its manufacturing process. researchgate.netnewdrugapprovals.org

Mechanochemical approaches have also been explored, demonstrating that a two-step mechanochemical Heck/Migita cross-coupling can provide a highly efficient alternative route for synthesizing Axitinib, potentially altering the impurity profile. researchgate.net The primary goal of optimizing the Heck reaction is to enhance reaction completion and selectivity, thereby reducing the generation of process-related impurities at their source. google.com

Table 1: Factors in Heck Reaction Optimization for Impurity Control

| Parameter | Objective | Rationale for Impurity Control |

| Catalyst/Ligand System | Maximize activity and selectivity | An optimal Pd-catalyst and ligand (e.g., P(o-tolyl)3) system drives the reaction towards the desired product, minimizing side reactions that could lead to impurity formation. newdrugapprovals.org |

| Reaction Temperature | Ensure controlled reaction kinetics | Maintaining an optimal temperature range (e.g., 80°C) ensures the desired reaction proceeds at an appropriate rate without providing excess energy for alternative, impurity-forming pathways. google.com |

| Reagent Stoichiometry | Achieve complete conversion of starting materials | Precise control over the ratio of reactants prevents unreacted starting materials from participating in side reactions or becoming impurities themselves. |

The choice of reagents, solvents, and physical parameters is critical in steering the synthesis towards the desired product and away from impurity formation. In Axitinib synthesis, various combinations have been investigated to improve yield and purity.

For instance, some processes utilize a palladium acetate (B1210297) (Pd(OAc)2) catalyst with a tri(o-tolyl)phosphine ((o-Tol)3P) ligand in the presence of a base like N,N-diisopropylethylamine (i-Pr2EtN) and a solvent such as N,N-dimethylformamide (DMF). newdrugapprovals.org Alternative methods have explored the use of copper iodide (CuI) as a catalyst, which may reduce the formation of certain process-related impurities associated with palladium-catalyzed reactions. researchgate.netgoogle.com The use of specific metal halides can drive the reaction to completion, minimizing leftover starting materials and subsequent side product formation. google.com

The selection of solvents and bases is also crucial. Solvents like DMF, N,N-dimethylacetamide (DMA), and N-methyl-2-pyrrolidone (NMP) are often used. newdrugapprovals.orggoogle.com The choice of base, which can range from inorganic options like potassium carbonate (K2CO3) to organic amines, influences the reaction environment and can impact the impurity profile. newdrugapprovals.orggoogle.com

Table 2: Reagents and Conditions for Axitinib Synthesis

| Reagent/Condition | Type | Example(s) | Role in Impurity Control | Source(s) |

| Catalyst | Palladium-based | Pd(OAc)2, Pd(dppf)Cl2 | Optimization is key to minimize byproducts. | newdrugapprovals.org |

| Copper-based | CuI | Can minimize impurities associated with Pd catalysts. | researchgate.netgoogle.com | |

| Ligand | Phosphine-based | (o-Tol)3P | Enhances catalyst selectivity and efficiency. | newdrugapprovals.org |

| Solvent | Aprotic Polar | DMF, DMA, NMP | Affects solubility and reaction kinetics; selection can influence side reactions. | newdrugapprovals.orggoogle.com |

| Base | Inorganic | K2CO3, Cs2CO3 | Acts as an acid scavenger; choice impacts reaction rate and selectivity. | newdrugapprovals.orggoogle.com |

| Organic | i-Pr2EtN | Influences reaction environment and can be optimized to reduce impurity formation. | newdrugapprovals.org | |

| Halogen Source | Iodinating Agent | Iodine (I2) | Used in an intermediate step; purity of this step is crucial for the final API. | google.com |

Optimization of Catalytic Reactions (e.g., Heck reaction optimization)

Purification and Isolation Techniques for Impurity Reduction

Even with an optimized process, the formation of some level of impurities is often unavoidable. Therefore, effective purification and isolation techniques are essential components of the manufacturing process to ensure the final API meets stringent purity requirements. hpfb-dgpsa.caeuropeanpharmaceuticalreview.com

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for detecting and quantifying impurities. When impurities cannot be sufficiently removed through standard crystallization, preparative HPLC becomes a viable technique for purification on a larger scale. europeanpharmaceuticalreview.com

For Axitinib and its impurities, reverse-phase HPLC methods have been developed. These methods typically use a C8 or C18 column and a mobile phase consisting of a buffer (like orthophosphoric acid) and an organic solvent (like methanol (B129727) or acetonitrile) in a gradient elution mode. ijpronline.comjpionline.org By scaling up these principles to preparative HPLC, it is possible to resolve and separate Axitinib from structurally similar compounds like Impurity 1. europeanpharmaceuticalreview.com The selection of a detection wavelength, often around 235 nm or 330 nm, is optimized to ensure all compounds, including the API and its impurities, are adequately detected. ijpronline.com

Table 3: Example HPLC Parameters for Axitinib Impurity Analysis

| Parameter | Specification | Purpose | Source(s) |

| Column | Discovery C8 (250mm x 4.6mm, 5µm) | Stationary phase for separation. | ijpronline.com |

| X-bridge phenyl (150 x 4.6 mm, 3.5 μ) | Alternative stationary phase providing different selectivity. | jpionline.org | |

| Mobile Phase A | 0.1% Orthophosphoric Acid or Hexane (B92381) Sulfonic Acid Buffer | Aqueous component of the mobile phase. | ijpronline.comjpionline.org |

| Mobile Phase B | Methanol or Acetonitrile (B52724) | Organic component of the mobile phase. | ijpronline.comjpionline.org |

| Elution Mode | Gradient | Varies the mobile phase composition over time for optimal separation. | jpionline.org |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. | ijpronline.com |

| Detector | Photodiode Array (PDA) | Allows for monitoring at multiple wavelengths (e.g., 235 nm, 330 nm). | ijpronline.com |

Crystallization is a fundamental and powerful technique for purifying APIs in the pharmaceutical industry. europeanpharmaceuticalreview.com It serves not only to isolate the solid product but also to purge impurities from the crystal lattice, significantly increasing the purity of the final product. researchgate.netucc.ie

The success of crystallization as a purification method hinges on the choice of solvent system. The solubility of both the desired compound (Axitinib) and its impurities varies in different solvents. By carefully selecting solvents and adjusting their polarity, often by creating a solvent/anti-solvent system, it is possible to induce selective precipitation. researchgate.net

For a given impurity, if its solubility is significantly different from that of Axitinib in a particular solvent system, a purification can be achieved. For example, a solvent can be chosen in which Axitinib has low solubility but the impurity has high solubility. Upon cooling or addition of an anti-solvent, Axitinib crystallizes out, leaving the impurity behind in the solution (mother liquor). ucc.ie The screening of a wide range of solvents with varying polarities (measured by properties like the dielectric constant) is a common strategy to find the optimal conditions for impurity rejection. acs.org Solvents such as acetone, acetonitrile, DMF, and tetrahydrofuran (B95107) may be used for dissolution, while aqueous solutions or alcohols can act as anti-solvents to induce precipitation. google.com This rational selection of solvents is a key factor in developing an efficient crystallization process designed to purge specific impurities like Axitinib Impurity 1. researchgate.net

Crystallization-Based Purification Strategies

In-Process Control and Monitoring of Impurity Levels

Effective control of this compound relies on a deep understanding of the manufacturing process and the implementation of sensitive analytical methods for monitoring. researchgate.netgoogle.com The synthesis of Axitinib often involves complex chemical reactions, such as Pd-catalyzed couplings, which can be sources of impurity formation if not properly optimized. researchgate.netacs.org A primary strategy for impurity control is the optimization of these key reaction steps to minimize the generation of byproducts. researchgate.netacs.org

Monitoring throughout the manufacturing process is achieved using advanced analytical techniques, predominantly High-Performance Liquid Chromatography (HPLC). smolecule.com Various validated, stability-indicating HPLC methods have been developed to separate and quantify Axitinib from its process-related impurities and degradation products. jpionline.orgijpronline.com These methods are crucial for ensuring that the levels of specific impurities, like this compound, are maintained below the established regulatory thresholds.

Research has focused on developing specific and sensitive RP-HPLC methods. For instance, one method successfully separated Axitinib and three of its process-related impurities on a C8 column with a gradient elution of orthophosphoric acid and methanol, using PDA detection at 235 nm. ijpronline.com Another study utilized a phenyl column with a mobile phase consisting of a hexane sulfonic acid buffer and acetonitrile to resolve Axitinib from its related substances. jpionline.org The accuracy of these methods is confirmed through recovery studies, with results typically falling within the acceptable range of 99-101%. ijpronline.com

Forced degradation studies are also integral to the control strategy. By subjecting Axitinib to stress conditions such as acid, base, oxidation, and heat, potential degradation pathways are elucidated, and the analytical methods are proven to be stability-indicating.

The table below summarizes parameters from various developed HPLC methods used for the analysis of Axitinib and its impurities.

| Parameter | Method 1 ijpronline.com | Method 2 jpionline.org | Method 3 google.com |

| Column | Discovery C8 (250mm x 4.6mm, 5µm) | X-bridge Phenyl (150 x 4.6 mm, 3.5µ) | Octadecylsilane bonded silica |

| Mobile Phase A | 0.1% Orthophosphoric Acid | 1.2 g/L Hexane Sulphonic Acid (pH 2.5) | Phosphate (B84403) buffer:Acetonitrile (90:10) |

| Mobile Phase B | Methanol | Acetonitrile | Phosphate buffer:Acetonitrile (10:90) |

| Detection (nm) | 235 | Not Specified | 220 |

| Flow Rate (ml/min) | 1.0 | 1.0 | Not Specified |

| Linearity Range (µg/ml) | 0.25-1.5 | Not Specified | Not Specified |

| Recovery (%) | 99-101 | Within acceptable limits | High recovery rate |

This table is a representation of data found in the cited literature and is for illustrative purposes.

Ultimately, the control strategy combines process optimization, particularly of the Heck reaction, with efficient purification of crude Axitinib and rigorous in-process monitoring using validated analytical methods to ensure the final API meets the required purity standards. researchgate.netacs.org

Regulatory Compliance and Toxicological Considerations of Axitinib Impurity 1 Academic Perspective

Regulatory Requirements for Impurity Control

Regulatory bodies worldwide have established stringent guidelines to control the levels of impurities in pharmaceutical products. These frameworks are designed to minimize potential risks associated with these compounds.

ICH M7 Guidelines for Genotoxic Impurities

The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. gmp-compliance.orgtoxhub-consulting.com This guideline is crucial for impurities that have the potential to directly cause DNA damage, which can lead to mutations and potentially cancer. nihs.go.jp

The core of the ICH M7 guideline is a hazard assessment to classify impurities into one of five classes, which then dictates the required control strategy. The classification is based on an analysis of the impurity's structure-activity relationship (SAR) for mutagenicity. nihs.go.jp If a structural alert for mutagenicity is identified, a bacterial reverse mutation assay (Ames test) is typically conducted. nihs.go.jpeuropa.eu A negative Ames test can overrule a structural concern, classifying the impurity as non-mutagenic (Class 5), which is then controlled according to ICH Q3A/B guidelines for non-mutagenic impurities. europa.eu Conversely, a positive Ames result warrants further risk characterization and stricter control measures. nihs.go.jp

The guideline introduces the concept of the Threshold of Toxicological Concern (TTC), which is a level of exposure for a genotoxic impurity that is considered to be associated with a negligible risk. gmp-compliance.orgnihs.go.jp For long-term treatment, the TTC is generally set at 1.5 µ g/day . However, for certain highly potent mutagenic carcinogens, such as N-nitroso compounds, this approach is not applicable, and they are considered a "cohort of concern" requiring more stringent control. europa.eu

Individual and Total Impurity Limits in API and Drug Products

For non-mutagenic impurities, pharmacopoeias like the European Pharmacopoeia (Ph. Eur.) and guidelines such as ICH Q3A/B set limits for individual and total impurities in the API and the final drug product. A common threshold for an individual unknown impurity is ≤0.15%, and for total impurities, the limit is often set at ≤0.5%. qingmupharm.com These limits are in place to ensure the purity and quality of the drug substance. google.com Manufacturers must demonstrate that their processes consistently produce APIs with impurity profiles that meet these specifications. google.comhpfb-dgpsa.ca

| Impurity Type | Typical Limit (Ph. Eur.) |

|---|---|

| Individual Impurity | ≤0.15% |

| Total Impurities | ≤0.5% |

Necessity of Full Structural Elucidation for Regulatory Submissions

For regulatory submissions, a comprehensive characterization of impurities is required. hpfb-dgpsa.ca This includes the full structural elucidation of impurities present at levels above the identification threshold. researchgate.net Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to determine the precise chemical structure of these compounds. researchgate.netresearchgate.net This detailed information is crucial for assessing the potential toxicity of the impurity and for developing appropriate control strategies. researchgate.netsynthinkchemicals.com Without a complete understanding of the impurity's structure, a thorough toxicological risk assessment cannot be conducted, which is a critical component of the regulatory review process for new drug applications. hpfb-dgpsa.caresearchgate.net

Toxicological Risk Assessment of Impurity 1 Variants

The toxicological profile of an impurity dictates the level of concern and the necessary control measures. The risk assessment for different variants of Axitinib (B1684631) impurity 1 highlights the importance of understanding the specific chemical structure of an impurity.

N-Nitroso Variant: Classification as a Cohort of Concern due to Mutagenicity Alerts

N-nitroso compounds are a class of impurities that have garnered significant attention from regulatory agencies due to their classification as potent genotoxic carcinogens. europa.eunih.gov The presence of an N-nitroso functional group in a molecule is a strong structural alert for mutagenicity. europa.eu According to the ICH M7 guideline, N-nitroso compounds are considered a "cohort of concern," meaning they are presumed to be mutagenic and potentially carcinogenic even at very low levels. europa.eutoxminds.com

Therefore, an N-nitroso variant of Axitinib impurity 1 would be subject to stringent control measures. The standard TTC approach is not considered sufficiently protective for this class of compounds. europa.eu Instead, a compound-specific acceptable intake (AI) must be established based on available carcinogenicity data for the specific nitrosamine (B1359907) or a closely related analogue. toxminds.com The principle of "as low as reasonably practicable" (ALARP) is often applied to control the levels of such impurities. europa.eu

| Variant | Classification | Key Concern |

|---|---|---|

| N-Nitroso Impurity | Cohort of Concern (ICH M7) | Mutagenicity and Carcinogenicity |

Dimer Variant: Non-Mutagenic Profile and Hepatotoxicity Observations in Preclinical Models

In contrast to the N-nitroso variant, a dimer variant of an impurity may present a different toxicological profile. For instance, an "Axitinib dimer impurity" has been referenced, and its material safety data sheet indicates no available data on germ cell mutagenicity. cleanchemlab.comsimsonpharma.com This suggests that, unlike the N-nitroso variant, the dimer may not be a genotoxic concern.

| Variant | Mutagenicity Profile | Potential Toxicological Concern |

|---|---|---|

| Dimer Impurity | Non-Mutagenic (based on available data) | Hepatotoxicity (requires preclinical evaluation) |

Derivation of Permissible Daily Intake (PDE) for Specific Impurities

The Permissible Daily Intake (PDE) represents a substance-specific dose that is unlikely to cause an adverse effect if an individual is exposed at or below this dose every day for a lifetime. The establishment of a PDE for a specific impurity, such as this compound, is a critical step in controlling impurities within a drug product. gmpinsiders.com The methodology for PDE calculation is outlined in regulatory guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.net

The calculation of a PDE is a data-driven process that relies on comprehensive toxicological information. The primary formula for deriving a PDE is:

PDE (mg/day) = (NOAEL x Weight Adjustment) / (F1 x F2 x F3 x F4 x F5)

Where the No-Observed-Adverse-Effect Level (NOAEL) is the highest dose of a substance at which no statistically or biologically significant adverse effects are observed in a given toxicity study. A series of uncertainty factors (F1-F5) are then applied to account for various extrapolations and data variabilities. fda.gov

Table 1: Uncertainty Factors in PDE Calculation

| Factor | Description | Value |

|---|---|---|

| F1 | Extrapolation from animals to humans | 1-12 |

| F2 | Inter-individual variability | 10 |

| F3 | Subchronic to chronic study duration | 1-10 |

| F4 | Severity of toxicity (e.g., teratogenicity, genotoxicity) | 1-10 |

| F5 | Adequacy of the NOAEL (e.g., use of a LOAEL) | 1-10 |

For impurities with demonstrated mutagenic potential, the ICH M7 guideline provides a specific framework. europa.eu This guideline introduces the concept of the Threshold of Toxicological Concern (TTC), which sets a default acceptable intake of 1.5 µ g/day for any new mutagenic impurity when sufficient data for a compound-specific risk assessment is unavailable. ich.orggmp-compliance.orgich.org This TTC value is considered to be associated with a negligible theoretical excess cancer risk of less than 1 in 100,000 over a lifetime of exposure. ich.org If sufficient carcinogenicity data exists for a known mutagen, a compound-specific acceptable intake should be calculated based on the carcinogenic potency and linear extrapolation as a default approach, rather than using the TTC. ich.org The acceptable intakes can be adjusted for shorter durations of treatment. ich.org

Deriving a specific PDE for this compound would necessitate a thorough review of its dedicated toxicological data. In the absence of such specific public data, a TTC approach might be considered if the impurity shows structural alerts for mutagenicity. researchgate.netresearchgate.net

In Silico Toxicity Prediction for Novel and Unknown Degradation Products

For novel and unknown degradation products that may emerge during stability studies, conducting full toxicological testing is often impractical. In these instances, in silico (computational) toxicology provides a crucial tool for initial risk assessment. dntb.gov.ua Regulatory guidelines, notably ICH M7, endorse the use of computational toxicology assessments to predict the mutagenic potential of impurities. syngeneintl.com

This process involves using two complementary (Q)SAR—Quantitative Structure-Activity Relationship—methodologies: one expert rule-based and one statistical-based. syngeneintl.com

Expert Rule-Based Systems: These systems, such as DEREK Nexus®, contain a knowledge base of structural alerts (toxicophores) that are linked to specific toxicological endpoints like mutagenicity or carcinogenicity. The chemical structure of the impurity is analyzed for the presence of these alerts.

Statistical-Based Systems: These systems, like SARAH Nexus® or the OECD QSAR Toolbox, use statistical models built from large datasets of existing toxicological data to predict the probability of a compound being toxic. syngeneintl.comnih.gov

A study by Kushwah et al. (2022) performed forced degradation studies on Axitinib, identifying several degradation products, and subsequently conducted in silico toxicity predictions for them. researchgate.netresearchgate.net This approach is vital for characterizing the potential risks of newly identified impurities. Such computational tools can predict a range of toxicological endpoints. syngeneintl.comnih.gov

Table 2: Common Endpoints for In Silico Toxicity Prediction

| Toxicological Endpoint | Description |

|---|---|

| Mutagenicity (Ames) | Predicts the potential of a compound to induce mutations in bacteria, an indicator of carcinogenic potential. |

| Carcinogenicity | Assesses the likelihood of a compound causing cancer based on its structural features and comparison to known carcinogens. |

| Genotoxicity | A broader endpoint that includes DNA damage which may or may not lead to mutation. |

| Teratogenicity | Predicts the potential to cause defects in a developing fetus. |

| Skin Sensitization | Assesses the likelihood of a compound causing an allergic skin reaction. |

| Hepatotoxicity | Predicts the potential for drug-induced liver injury. acs.org |

The results from these in silico models help classify the impurity according to the ICH M7 framework and determine the necessary control strategies. researchgate.net For an unknown degradation product of Axitinib, this predictive assessment would be the first step in understanding its potential toxicological profile and guiding further analytical and safety evaluations. dntb.gov.ua

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Axitinib |

| This compound |

| 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide |

| Axitinib sulfoxide (B87167) |

| Axitinib sulfone |

| N-Nitroso axitinib |

| N-Acetyl Axitinib |

| Dihydro-Axitinib |

Future Directions in Axitinib Impurity Research

Discovery and Characterization of Novel Axitinib (B1684631) Impurities

The ongoing effort to ensure the quality of Axitinib involves the continuous discovery and characterization of new impurities. These can be process-related, arising from the synthetic route, or degradation products formed during storage. Forced degradation studies, where Axitinib is exposed to harsh conditions like acid, base, oxidation, light, and heat, are crucial for identifying potential degradants. researchgate.net

One such impurity, Axitinib Impurity 1, is the (Z)- or cis-isomer of Axitinib, which has an (E)- or trans-configuration. watson-int.com Its full chemical name is (Z)-N-methyl-2-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide. watson-int.com The manufacturing process, particularly the Heck reaction step, is a critical point for the formation of such geometric isomers and other impurities. newdrugapprovals.orgcapes.gov.brresearchgate.net

The characterization of these novel impurities is a meticulous process requiring advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) is fundamental for separating impurities from the main API. jpionline.org For structural elucidation, a combination of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is employed to definitively identify the molecular structure of compounds like sulfoxide (B87167), sulfone, and dimer impurities that have been observed in stress studies. researchgate.net

Table 1: Analytical Techniques for Axitinib Impurity Characterization

| Analytical Technique | Purpose in Impurity Analysis |

|---|---|

| High-Performance Liquid Chromatography (HPLC/UHPLC) | Separates impurities from the Axitinib API and from each other for quantification. jpionline.orgijpsjournal.com |

| Mass Spectrometry (MS/HRMS) | Provides accurate mass data to help determine the elemental composition and identify unknown impurities. researchgate.netijpsjournal.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the detailed chemical structure of isolated impurities, confirming atomic connectivity. researchgate.net |

| Diode-Array Detection (DAD) | Used with HPLC, it helps in detecting and quantifying impurities by measuring UV absorbance across a range of wavelengths. ijpsjournal.com |

Development of Greener Synthesis Routes for Axitinib with Reduced Impurity Profiles